Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Photoacid generator Quantum yield Chemically amplified resist

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DIAS, CAS 137308-86-2) is a diphenyliodonium‑based photoacid generator (PAG) bearing a 9,10-dimethoxyanthracene-2-sulfonate counterion. It is supplied as a crystalline solid with a melting point of 217–222 °C and solubility in γ‑butyrolactone.

Molecular Formula C28H23IO5S
Molecular Weight 598.4 g/mol
CAS No. 137308-86-2
Cat. No. B150557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
CAS137308-86-2
Molecular FormulaC28H23IO5S
Molecular Weight598.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
InChIInChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1
InChIKeyZMCBPOWGXHULPT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium 9,10-Dimethoxyanthracene-2-Sulfonate (DIAS CAS 137308-86-2) – A Specialized i‑Line Photoacid Generator for Chemically Amplified Photoresists


Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DIAS, CAS 137308-86-2) is a diphenyliodonium‑based photoacid generator (PAG) bearing a 9,10-dimethoxyanthracene-2-sulfonate counterion. It is supplied as a crystalline solid with a melting point of 217–222 °C and solubility in γ‑butyrolactone . DIAS is designed for i‑line (365 nm) lithography, where its anthracene‑derived chromophore provides absorption above 300 nm, enabling direct photogeneration of 9,10-dimethoxyanthracene-2-sulfonic acid without additional sensitizers .

Why DIAS Cannot Be Replaced by Another Diphenyliodonium Sulfonate Without Quantitative Performance Penalty


The generic diphenyliodonium cation is not the performance‑differentiating species; the counterion dictates the absorption spectrum, the quantum yield of acid generation, the acid strength, and the compatibility with the resist matrix. A direct comparative study demonstrated that exchanging the 9,10-dimethoxyanthracene-2-sulfonate anion for the 8‑anilinonaphthalene‑1‑sulfonate anion (DIANS) alters the photodissociation quantum yield by up to a factor of two in the same polymer film [1]. Consequently, substituting DIAS with a superficially similar diphenyliodonium salt – even one carrying a sulfonate moiety – will change the lithographic sensitivity, contrast, and resolution of the formulated resist in ways that cannot be compensated by simple loading adjustments.

Quantitative Differentiation Evidence for Diphenyliodonium 9,10-Dimethoxyanthracene-2-Sulfonate Against Closest Analogs


Photodissociation and Acid Generation Quantum Yields – DIAS vs. DIANS in Two Polymer Matrices

In a head‑to‑head study, DIAS and diphenyliodonium 8‑anilinonaphthalene‑1‑sulfonate (DIANS) were evaluated in both alkaline‑soluble polyimide (6FDA‑AHHFP) and novolak films. The quantum yields of photodissociation (Φ_diss) and photoacid formation (Φ_acid) were determined under 365 nm exposure [1]. DIAS consistently gave lower quantum yields than DIANS in every matrix: Φ_diss 0.11 vs. 0.12 in polyimide and 0.21 vs. 0.26 in novolak; Φ_acid 0.07 vs. 0.09 in polyimide and 0.18 vs. 0.22 in novolak.

Photoacid generator Quantum yield Chemically amplified resist

Resist Sensitivity in Calixarene Matrices – DIAS vs. p‑Nitrobenzyl 9,10‑Dimethoxyanthracene‑2‑Sulfonate (NDS)

DIAS and p‑nitrobenzyl 9,10‑dimethoxyanthracene‑2‑sulfonate (NDS) were evaluated in comparable calix[4]resorcinarene‑based positive resist systems. DIAS‑containing resists achieved sensitivities of 4.3–19 mJ cm⁻²[1][2], whereas the NDS‑containing formulation required 24 mJ cm⁻²[3] under similar 365 nm exposure conditions.

Photoresist sensitivity Calixarene i‑line lithography

Intrinsic i‑Line Absorption – DIAS vs. Conventional Diphenyliodonium PAGs

DIAS possesses an anthracene‑derived chromophore that shifts the absorption onset above 300 nm, making it directly active at the i‑line (365 nm) without a sensitizer [1]. In contrast, simple diphenyliodonium salts such as diphenyliodonium triflate or tosylate have absorption maxima below 250 nm and require co‑sensitizers for i‑line operation, adding complexity and potential incompatibility to the resist formulation [2].

Absorption spectrum i‑line PAG Sensitizer‑free formulation

Acid Generation Quantum Yield in Novolak Film – DIAS Performance Baseline

In a positive novolak‑based chemically amplified resist, DIAS delivered an acid‑generation quantum yield of 0.18 and a catalytic chain length of ~100 upon post‑exposure baking at 80 °C for 10 min [1]. The resist achieved a sensitivity of 180 mJ cm⁻² and a resolution better than 1 µm.

Quantum yield Novolak resist Chemical amplification

Thermal Stability Benchmark Against Visible‑Light‑Sensitive Dye‑Based PAGs

Differential scanning calorimetry of DIAS shows a sharp melting endotherm at 217–222 °C . A related diphenyliodonium dye‑conjugate PAG was reported to have a decomposition temperature of 201.1 °C, with the authors attributing the thermal robustness to the 9,10-dimethoxyanthracene-2-sulfonate counteranion [1]. This places DIAS among the thermally more stable i‑line PAGs, compatible with post‑exposure bake temperatures up to ~170 °C.

Thermal decomposition PAG stability Process window

Proven Application Scenarios Where DIAS Outperforms Generic Substitutes


i‑Line Negative‑Tone Photoresist for High‑Throughput Semiconductor Patterning

DIAS‑based negative resists formulated with calix[4]resorcinarene matrices achieve sensitivities as low as 4.3 mJ cm⁻² at 365 nm [1], enabling exposure times that support high‑throughput stepper operations. The direct i‑line absorption of DIAS eliminates the need for sensitizer additives, reducing formulation complexity and potential defects.

Chemically Amplified Positive Resist with Sub‑Micron Resolution

In novolak‑based positive resist systems, DIAS provides a catalytic chain length of ~100, yielding a resolution better than 1 µm at a sensitivity of 180 mJ cm⁻² [2]. This combination of amplification and resolution is well‑suited for legacy node semiconductor manufacturing and MEMS fabrication where i‑line steppers remain prevalent.

Photopatternable Hole‑Transport Layers for OLEDs and Organic Electronics

DIAS has been successfully incorporated into photolithographic hole‑transport material formulations based on polyvinylcarbazole and triarylamine cross‑linkers [3]. The photoacid‑catalyzed cross‑linking enables direct patterning of charge‑transport layers without etching, preserving the electronic properties of the organic semiconductor.

Direct Photopatterning of Engineering Plastics for Microfluidics and Advanced Packaging

DIAS enables negative‑tone photosensitive formulations of engineering thermoplastics such as poly(ether ether sulfone) (PEES) with a sensitivity of 21 mJ cm⁻² and 4 µm resolution [4]. This approach avoids the high‑temperature curing steps required by conventional polyimide precursors, making it compatible with temperature‑sensitive substrates.

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